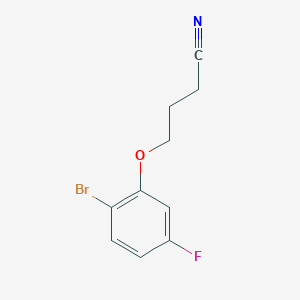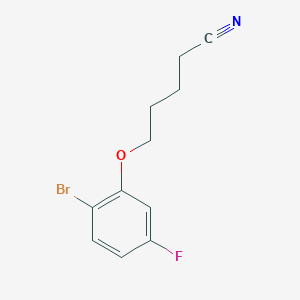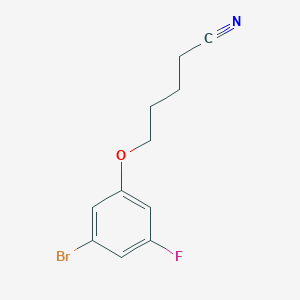![molecular formula C12H14BrFO3 B7941376 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane CAS No. 1443343-14-3](/img/structure/B7941376.png)
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane
描述
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound that features a dioxane ring substituted with a bromo-fluoro-phenoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 3-bromo-5-fluoro-phenol with 2-chloroethyl-1,3-dioxane under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo and fluoro substituents on the phenyl ring.
Oxidation and Reduction: The dioxane ring can be susceptible to oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products may include derivatives with different substituents on the phenyl ring.
Oxidation: Products may include dioxane derivatives with additional oxygen-containing functional groups.
Reduction: Products may include reduced forms of the dioxane ring.
科学研究应用
2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, potentially including enzymes and receptors. The presence of the bromo and fluoro substituents may enhance its binding affinity and specificity, leading to various biological effects. The dioxane ring structure may also play a role in its overall activity and stability.
相似化合物的比较
- 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxolane
- 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxepane
Comparison:
- Structural Differences: The main difference lies in the ring size and substituents, which can affect the compound’s reactivity and properties.
- Uniqueness: 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane is unique due to its specific combination of a dioxane ring with bromo and fluoro substituents, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[2-(3-bromo-5-fluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c13-9-6-10(14)8-11(7-9)15-5-2-12-16-3-1-4-17-12/h6-8,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJUPAYIKYCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229123 | |
| Record name | 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443343-14-3 | |
| Record name | 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443343-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane, 2-[2-(3-bromo-5-fluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941300.png)
![2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941303.png)
![2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941308.png)
![2-[2-(2-Chloro-4-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941315.png)
![2-[2-(3,5-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941316.png)
![2-[2-(2,4-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941327.png)
![2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941335.png)
![2-[2-(3-Fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941344.png)
![2-[2-(2-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941345.png)


![2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941348.png)
![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7941363.png)

